molecular formula C10H10N4 B11905217 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11905217
M. Wt: 186.21 g/mol
InChI Key: DKUNZWIOPCFJQJ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-pyridine core substituted with an isopropyl group at the N1 position and a nitrile group at the C5 position. Its molecular formula is C₁₁H₁₃N₅, with a molecular weight of 215.26 g/mol. This compound is of interest in medicinal chemistry due to the pyrazolo[3,4-b]pyridine scaffold, which is associated with diverse bioactivities, including kinase inhibition and anticancer effects .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C10H10N4/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,1-2H3

InChI Key

DKUNZWIOPCFJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)C#N)C=N1

Origin of Product

United States

Preparation Methods

Reaction Overview

A high-yield route involves substituting a bromine atom in 5-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine with a cyano group using palladium catalysis. The reaction employs zinc cyanide (Zn(CN)₂) as the cyanide source under microwave irradiation.

Synthetic Pathway

  • Starting Material : 5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine.

  • Reagents : Zn(CN)₂, Pd(OAc)₂, Xantphos (ligand).

  • Conditions : Microwave heating at 150°C for 30 minutes in dimethylacetamide (DMA).

  • Yield : 85%.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the brominated precursor, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the nitrile. Microwave irradiation accelerates the reaction, reducing side product formation.

Cyclization of Aldehyde Intermediates with Hydrazine

Core Structure Formation

A method described in CN113354638A constructs the pyrazolo[3,4-b]pyridine core via hydrazine-mediated cyclization.

Stepwise Synthesis

  • Reduction : 2-Chloro-5-fluoronicotinic acid is reduced to 2-chloro-3-hydroxymethyl-5-fluoropyridine using NaBH₄ and N,N-carbonyldiimidazole (CDI).

  • Oxidation : TEMPO/NaClO₂ oxidizes the alcohol to 2-chloro-3-formyl-5-fluoropyridine.

  • Cyclization : Reaction with hydrazine hydrate in ethanol forms 5-fluoro-1H-pyrazolo[3,4-b]pyridine.

  • Functionalization : Iodination and isopropyl substitution yield the target compound.

Mechanochemical Synthesis via Azo-Linked Intermediates

Green Chemistry Approach

Frontiers in Chemistry (2021) reports a solvent-free, mechanochemical method using Fe₃O₄@SiO₂@Tannic acid nanoparticles.

Reaction Steps

  • Condensation : Azo-linked aldehydes react with malononitrile and phenylhydrazine.

  • Cyclization : Catalyst-mediated formation of the pyrazole ring.

  • Functionalization : Introduction of the isopropyl group via alkylation.

Optimization Data

  • Catalyst Loading : 0.1 g per 1 mmol substrate.

  • Yield : 70–80% for analogous pyrazolo[3,4-b]pyridines.

Yb(OTf)₃-Catalyzed Multicomponent Reactions

One-Pot Strategy

Bull. Chem. Soc. Ethiop. (2025) utilizes Yb(OTf)₃ to catalyze reactions between benzylidene malononitriles and 5-amino-3-methyl-1-phenylpyrazole.

Procedure

  • Condensation : Benzaldehyde derivatives and malononitrile form benzylidene malononitrile.

  • Cyclization : Yb(OTf)₃ promotes pyrazolo[3,4-b]pyridine formation in ethanol/AcOH.

  • Nitrile Introduction : Knoevenagel adducts are hydrolyzed to nitriles.

Performance Metrics

  • Reaction Time : 7–8 hours.

  • Yield : 55–65% for nitrile-containing derivatives.

Sulfonic Acid-Catalyzed Cascade Reactions

Novel Pathway from Pyrano[2,3-c]pyrazoles

RSC Advances (2023) describes a room-temperature method using AC-SO₃H catalyst.

Reaction Mechanism

  • Ring Opening : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile reacts with aniline.

  • Cyclization : Acid-catalyzed formation of the pyrazolo[3,4-b]pyridine core.

  • Isopropylation : Alkylation with isopropyl bromide.

Advantages

  • Conditions : Room temperature, ethanol solvent.

  • Yield : 60–75% for gram-scale synthesis.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentsConditionsYieldScalability
Palladium Cyanation5-Bromo precursorPd(OAc)₂, Zn(CN)₂Microwave, 150°C85%High
Hydrazine Cyclization2-Chloro-5-fluoronicotinic acidTEMPO, NaClO₂, HydrazineEthanol, 40–70°CN/AIndustrial
MechanochemicalAzo-linked aldehydesFe₃O₄@SiO₂@Tannic acidSolvent-free, ball milling70–80%Moderate
Yb(OTf)₃ CatalysisBenzylidene malononitrileYb(OTf)₃Ethanol/AcOH, reflux55–65%Lab-scale
AC-SO₃H CascadePyrano[2,3-c]pyrazoleAC-SO₃HRoom temperature60–75%Moderate

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with this scaffold could inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest mechanisms .

Case Study : A synthesized derivative showed a 50% inhibition concentration (IC50) of 12 µM against breast cancer cells, suggesting promising therapeutic potential.

Neuroprotective Effects

The neuroprotective properties of pyrazolo[3,4-b]pyridines have been explored in the context of neurodegenerative diseases. Research indicates that these compounds can modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

Case Study : In vitro studies demonstrated that 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile reduced oxidative stress markers by 30% in neuronal cell cultures exposed to neurotoxic agents .

Organic Electronics

The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties

CompoundConductivity (S/cm)Band Gap (eV)
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile0.012.2
Reference Compound A0.052.0
Reference Compound B0.022.5

This table illustrates the conductivity and band gap values of various compounds, indicating the potential for optimizing electronic properties through structural modifications.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold has been extensively modified to explore structure-activity relationships. Below is a detailed comparison with structurally and functionally related derivatives:

Structural and Functional Modifications

Compound Name Substituents (Positions) Key Features Biological Activity/Application Reference(s)
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Isopropyl (N1), CN (C5) Enhanced lipophilicity; steric bulk from isopropyl group Under investigation (potential kinase inhibition)
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Phenyl (N1, C3), NH₂ (C4, C6), CN (C5) High anticancer activity (IC₅₀: 2.1 µM vs. HepG2); radiopharmaceutical potential Targeted cancer therapy
3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile NH₂ (C3, C6), phenyl (C4), CN (C5) Kinase inhibition (CDK5 IC₅₀: 0.41 µM); Alzheimer’s disease drug candidate Neurodegenerative disease therapy
3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Methyl (C3), phenyl (N1), PrNH (C6), CN (C5) Planar crystal structure; hydrogen-bonded dimers; π-π stacking interactions Crystallography studies
4-Aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Aroyl (C4), methyl (C3), aryl (N1, C6), CN (C5) Broad pharmacological activity; synthesized via LDH catalysts Antimicrobial/anticancer agents

Physicochemical Properties

  • Thermal stability : Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., 4-chlorophenyl ) show stability up to 240°C, critical for drug formulation .

Biological Activity

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrazolo[3,4-b]pyridine core with an isopropyl substituent at the 1-position and a cyano group at the 5-position, which significantly influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is C11H12N4. The unique bicyclic structure contributes to its reactivity and biological activity. The presence of both the cyano and isopropyl groups enhances its solubility and potential therapeutic applications compared to other derivatives lacking these substituents.

Anticancer Activity

Research indicates that 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and survival. For instance, studies have shown that this compound can inhibit cancer cell growth across various lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54936.12Inhibition of cell proliferation
MCF-70.46Induction of apoptosis

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses.

Antimicrobial Activity

In addition to anticancer effects, 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile demonstrates antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazolo[3,4-b]pyridine framework can enhance biological efficacy. For example, substituting different functional groups at specific positions on the pyrazole ring has been shown to improve potency against various biological targets .

Table 2: SAR Insights

Compound ModificationBiological ActivityReference
Fluorine at position 5Enhanced anticancer activity
Amino group at position 7Increased antimicrobial effect

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile resulted in a significant reduction in cell viability in A549 cells, with an IC50 value of approximately 36 µM.
  • Inhibition of TBK1 : Another study identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors, showcasing a promising pathway for immune-related therapies. The compound exhibited effective inhibition in cellular models, suggesting potential applications in cancer therapy .

Q & A

What are the standard synthetic routes for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. A common approach starts with 1,3-dialkyl-1H-pyrazole-5-amine derivatives, where chloro or nitro groups at position 6 are replaced with amino or isopropyl groups under reflux conditions with ammonia or isopropylamine. For example, ionic liquids like [bmim][BF4] have been used as green solvents to enhance reaction efficiency and yield (93% reported) at 80°C for 10 hours . Multi-step protocols may include purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

Key Steps:

  • Substitution: 6-Chloro derivatives react with isopropylamine in polar aprotic solvents (e.g., DMF).
  • Cyclization: Condensation of pyrazole precursors with nitriles or aldehydes (e.g., malononitrile) .

How is the molecular structure of this compound characterized?

Level: Basic
Methodological Answer:
Structural elucidation relies on:

  • X-ray Crystallography: Determines bond lengths, angles, and crystal packing. For example, C–N bond lengths in pyrazolo[3,4-b]pyridine cores average 1.35–1.38 Å, with dihedral angles between fused rings ranging 2–5° .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons appear at δ 7.5–8.5 ppm; nitrile carbons resonate at ~112 ppm .
    • IR: Nitrile stretches (C≡N) at ~2242 cm⁻¹ .

What common chemical reactions involve this compound?

Level: Basic
Methodological Answer:

  • Nucleophilic Substitution: The 5-carbonitrile group can undergo hydrolysis to carboxylic acids under acidic conditions (H₂SO₄/H₂O) .
  • Heterocyclic Functionalization: Electrophilic substitution at position 3 (e.g., iodination or bromination) using NIS or Br₂ in acetic acid .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids at position 4, catalyzed by Pd(PPh₃)₄ .

What advanced synthetic methodologies improve yield or selectivity?

Level: Advanced
Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 10 hours to 30 minutes) while maintaining yields >85% .
  • Multi-Component Reactions (MCRs): One-pot synthesis using aldehydes, malononitrile, and pyrazole amines in ionic liquids .
  • Flow Chemistry: Enhances scalability and reduces side products via controlled temperature and reagent mixing .

How do structural modifications influence biological activity?

Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) Studies:

  • Position 1: Isopropyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • Position 5: Nitrile → carboxylic acid conversion reduces cytotoxicity but increases solubility .
  • Position 6: Amino groups boost kinase inhibition (e.g., IC₅₀ = 0.8 µM for CDK2) .

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